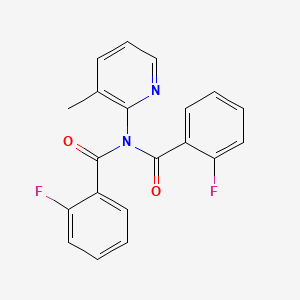![molecular formula C16H16N4O B6082468 N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyloxy)aniline](/img/structure/B6082468.png)
N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyloxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyloxy)aniline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MIPA, and it has been found to have a wide range of biochemical and physiological effects that make it a useful tool in various laboratory experiments. In
作用机制
MIPA is a potent inhibitor of protein kinases, including PKC, Akt, and PDK1. The mechanism of action of MIPA involves the binding of the compound to the ATP-binding pocket of the kinase, which prevents the kinase from phosphorylating its substrate. This inhibition of kinase activity can lead to a wide range of biochemical and physiological effects, depending on the specific kinase being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MIPA are varied and depend on the specific kinase being inhibited. Inhibition of PKC activity has been found to affect various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of Akt and PDK1 activity has been found to affect insulin signaling, glucose metabolism, and cell survival.
实验室实验的优点和局限性
One of the significant advantages of using MIPA in lab experiments is its potency as a kinase inhibitor. MIPA has been found to be more potent than other commonly used kinase inhibitors, which makes it a useful tool for studying the role of kinases in various cellular processes. Additionally, MIPA has a relatively low toxicity profile, which makes it a safe and effective tool for use in lab experiments.
One of the limitations of using MIPA in lab experiments is its specificity for certain kinases. MIPA has been found to be a potent inhibitor of PKC, Akt, and PDK1, but its effects on other kinases may be less well understood. Additionally, MIPA has a relatively short half-life, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for the use of MIPA in scientific research. One potential area of focus is the development of more specific kinase inhibitors based on the structure of MIPA. Additionally, MIPA may be useful in the development of targeted therapies for various diseases, including cancer and diabetes. Finally, further research is needed to better understand the effects of MIPA on other kinases and cellular processes, which may lead to new insights into the role of kinases in various biological systems.
Conclusion:
In conclusion, N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyloxy)aniline, or MIPA, is a chemical compound that has significant potential for use in scientific research. Its potent inhibition of protein kinases, including PKC, Akt, and PDK1, make it a useful tool for studying the role of kinases in various cellular processes. While there are some limitations to the use of MIPA in lab experiments, its potency and relatively low toxicity profile make it a safe and effective tool for use in scientific research. Future research is needed to better understand the effects of MIPA on other kinases and cellular processes, which may lead to new insights into the role of kinases in various biological systems.
合成方法
The synthesis of MIPA involves several steps, including the reaction of 2-chloro-5-nitroaniline with sodium methoxide to form 2-methoxy-5-nitroaniline. This compound is then reacted with 2-pyridinecarboxaldehyde and 1-methylimidazole to form MIPA. The overall yield of this synthesis method is approximately 42%.
科学研究应用
MIPA has been found to have several potential applications in scientific research. One of the most significant uses of MIPA is in the study of protein kinase activity. MIPA is a potent inhibitor of protein kinase C (PKC), which makes it a useful tool for studying the role of PKC in various cellular processes. Additionally, MIPA has been found to inhibit the activity of other protein kinases, including Akt and PDK1, which makes it a versatile tool for studying the signaling pathways involved in various cellular processes.
属性
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-20-10-9-18-16(20)12-19-14-6-2-3-7-15(14)21-13-5-4-8-17-11-13/h2-11,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBGECPLCVLSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNC2=CC=CC=C2OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyloxy)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6082392.png)
![3,5-dimethyl-2-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6082410.png)

![1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-3-piperidinecarboxylic acid](/img/structure/B6082422.png)
![5-(3-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B6082426.png)
![2-(4-chlorophenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6082434.png)
![6-chloro-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6082436.png)

methanone](/img/structure/B6082439.png)
![4-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B6082445.png)

![1-(4-fluorobenzyl)-3-hydroxy-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6082457.png)
![N,N-diethyl-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanamine](/img/structure/B6082464.png)
![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide](/img/structure/B6082473.png)